

An In-depth Technical Guide to (2,5-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,5-Dichloropyridin-3-yl)methanol

Cat. No.: B1288106

[Get Quote](#)

CAS Number: 558465-93-3

This technical guide provides a comprehensive overview of **(2,5-Dichloropyridin-3-yl)methanol**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

(2,5-Dichloropyridin-3-yl)methanol is a colorless crystalline solid at room temperature.^[1] It is characterized by its low solubility in water and higher solubility in organic solvents such as ethanol, ether, and acetone.^[1] As an alkylating agent, it can be utilized to introduce alkyl groups through substitution reactions.^[1]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
CAS Number	558465-93-3	[1][2][3]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1][2]
Molecular Weight	178.02 g/mol	[2]
Melting Point	64-66 °C	[1]
Boiling Point	292 °C	[1]
Density	1.478 g/cm ³	[1]
Flash Point	130 °C	[1]
Vapor Pressure	0.000883 mmHg at 25°C	[1]
Refractive Index	1.589	[1]

Synthesis of (2,5-Dichloropyridin-3-yl)methanol

The primary route for the synthesis of (2,5-Dichloropyridin-3-yl)methanol involves the reaction of its precursor, 2,5-dichloropyridine, with methanol under basic conditions.[1] While a detailed, peer-reviewed experimental protocol for this specific conversion is not readily available in the public domain, a general laboratory-scale procedure can be inferred from standard organic chemistry principles.

Representative Experimental Protocol for (2,5-Dichloropyridin-3-yl)methanol Synthesis

This protocol is a representative method and may require optimization.

Materials:

- 2,5-Dichloropyridine
- Methanol (anhydrous)
- A suitable base (e.g., sodium methoxide, potassium carbonate)

- Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Water
- Brine solution
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,5-dichloropyridine in an appropriate anhydrous organic solvent.
- Add a suitable base to the solution. The choice of base and its stoichiometry will depend on the specific reaction conditions and should be determined empirically.
- Add methanol to the reaction mixture, typically in excess.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
- Upon completion of the reaction, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
- Combine the organic extracts and wash with a brine solution.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure **(2,5-Dichloropyridin-3-yl)methanol**.

Synthesis of the Precursor: 2,5-Dichloropyridine

The synthesis of the starting material, 2,5-dichloropyridine, is well-documented. One high-yield method involves a three-step process starting from a maleic diester and nitromethane.^[4]

Part 1: Synthesis of 2,5-Dihydroxypyridine^[4]

Materials:

- Nitromethane
- Diethyl maleate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol
- Palladium on carbon (Pd/C) catalyst
- Methyl tertiary butyl ether (MTBE)

Procedure:

- To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of DBU.
- Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.
- After the reaction, cool the mixture to 20-25 °C.
- Add 200 g of methanol and 1.8 g of palladium on carbon catalyst to the flask.
- Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.
- Heat the reaction mixture to 30-35 °C and stir for 10 hours.
- After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.

- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate by evaporation to dryness.
- Add 100 g of methyl tertiary butyl ether to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Part 2: Synthesis of 2,5-Dichloropyridine^[4]

Materials:

- 2,5-Dihydroxypyridine (from Part 1)
- Phosphorus oxychloride (POCl_3)
- Ice water
- 40% aqueous sodium hydroxide solution
- Dichloromethane (CH_2Cl_2)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
- Heat the mixture to reflux and maintain for a specified time to complete the chlorination.
- After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
- Slowly pour the residue into 300 g of ice water with stirring.
- Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

- Extract the product three times with 50 g of dichloromethane each time.
- Combine the organic phases and wash with 30 g of a saturated brine solution.
- Dry the organic phase with 5 g of anhydrous sodium sulfate.
- Filter and concentrate the solvent to yield 2,5-Dichloropyridine.

Biological Activity and Applications in Drug Development

Currently, there is no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of **(2,5-Dichloropyridin-3-yl)methanol** itself. Its primary role in the life sciences is that of a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.

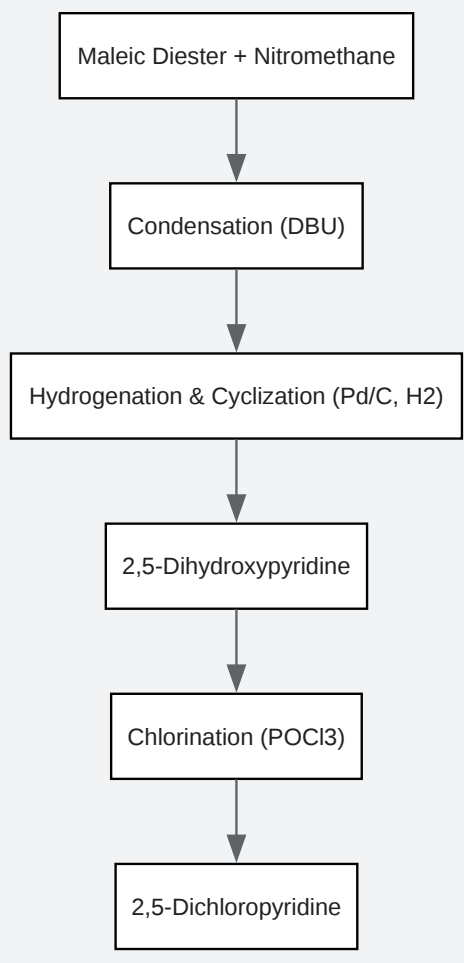
The dichloropyridine moiety is a common scaffold in medicinal chemistry. For instance, derivatives of dichloropyridine have been utilized in the synthesis of neonicotinoid insecticides like Imidacloprid.[5] The synthesis of such compounds often involves the strategic modification of the pyridine ring, where a precursor like **(2,5-Dichloropyridin-3-yl)methanol** could serve as a key starting point for introducing further chemical diversity.

Furthermore, various pyridine derivatives have been investigated for a wide range of therapeutic applications, including the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[6] The synthesis of such pharmacologically active molecules often relies on the availability of versatile intermediates like substituted pyridinyl methanols.

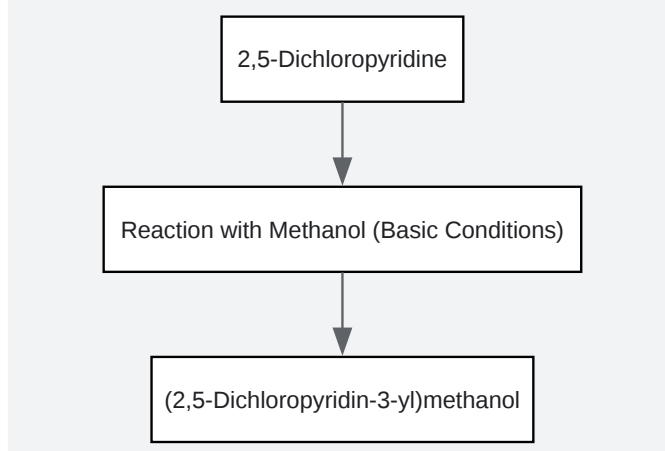
Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **(2,5-Dichloropyridin-3-yl)methanol**, starting from the synthesis of its precursor, 2,5-dichloropyridine.

Synthesis of 2,5-Dichloropyridine



Synthesis of (2,5-Dichloropyridin-3-yl)methanol



[Click to download full resolution via product page](#)

Synthesis workflow for **(2,5-Dichloropyridin-3-yl)methanol**.

In conclusion, **(2,5-Dichloropyridin-3-yl)methanol** is a valuable chemical intermediate with well-defined physical and chemical properties. While direct biological activity data for this compound is not available, its importance lies in its utility as a precursor for the synthesis of a variety of biologically active molecules relevant to the pharmaceutical and agrochemical industries. The provided synthetic protocols for its precursor and a representative method for its formation offer a solid foundation for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. 558465-93-3|2,5-Dichloropyridine-3-methanol|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2,5-Dichloropyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288106#cas-number-for-2-5-dichloropyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com